![molecular formula C14H9F2N3O B11799819 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline](/img/structure/B11799819.png)
3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline
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Overview
Description
3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound that features a unique combination of a difluorophenyl group and an oxadiazole ring attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the difluorophenyl and aniline groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate can yield the corresponding hydrazide, which can then be cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxadiazole ring.
Substitution: The difluorophenyl group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the difluorophenyl moiety .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of oxadiazole derivatives, including 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline, as effective agents against various cancer cell lines:
- Mechanism of Action :
- Case Study: Anticancer Efficacy :
Cell Line | Percent Growth Inhibition (%) |
---|---|
SNB-19 | 86.61 |
OVCAR-8 | 85.26 |
NCI-H460 | 75.99 |
HOP-92 | 67.55 |
Antimicrobial Activity
The compound also shows potential antimicrobial properties:
- Antibacterial Studies :
- Case Study: Antimicrobial Efficacy :
Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |
---|---|
Mycobacterium smegmatis | 6.25 |
Pseudomonas aeruginosa | 12.50 |
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazoles have been studied for their potential in various biological applications:
- Anti-Diabetic Properties :
- Additional Activities :
Mechanism of Action
The mechanism of action of 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target molecules, leading to desired biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)aniline: Shares the difluorophenyl group but lacks the oxadiazole ring, resulting in different reactivity and applications.
2,6-Difluoroaniline: A simpler compound with only the difluorophenyl and aniline groups, used in various synthetic applications.
1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents, used in diverse fields from materials science to pharmaceuticals.
Uniqueness
3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the difluorophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets .
Biological Activity
The compound 3-(3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)aniline is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C8H5F2N3O
- Molecular Weight : 197.14 g/mol
- CAS Number : 1504957-58-7
-
Anticancer Activity :
- Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines such as MCF-7 and U-937 by activating the p53 pathway and enhancing caspase activity .
- Antimicrobial Properties :
- Inhibitory Effects on Enzymes :
Table 1: Biological Activity Summary
Activity Type | Cell Line/Pathogen | IC50 / MIC (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 (Breast Cancer) | <10 | Apoptosis induction via p53 |
Antimicrobial | Acinetobacter baumannii | 0.5 | Cell membrane disruption |
Enzyme Inhibition | hCA IX | 89 pM | Competitive inhibition |
Recent Research Insights
A study published in MDPI highlighted that derivatives similar to this compound showed higher biological potency compared to traditional chemotherapeutics like doxorubicin . The research emphasized the potential for these compounds to serve as novel anticancer agents with improved efficacy and reduced side effects.
Flow Cytometry Analysis
Flow cytometry assays demonstrated that the compound significantly increases apoptotic cell death in treated cancer cell lines in a dose-dependent manner. This suggests a robust mechanism by which these compounds can selectively target cancer cells while sparing normal cells .
Properties
Molecular Formula |
C14H9F2N3O |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
3-[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C14H9F2N3O/c15-10-5-2-6-11(16)12(10)13-18-14(20-19-13)8-3-1-4-9(17)7-8/h1-7H,17H2 |
InChI Key |
UQQHWYKVHQXNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=NO2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
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